4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
Overview
Description
4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple amino groups attached to a trityl alcohol core, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol typically involves multi-step organic reactions. One common method includes the reaction of trityl chloride with dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is monitored to ensure consistent quality and yield. Advanced purification methods, including distillation and crystallization, are employed to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trityl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trityl ketones, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trityl Alcohol: A simpler analog with fewer amino groups.
4,4’-Bis(dimethylamino)trityl Chloride: A related compound with a chloride group instead of an alcohol group.
4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl Chloride: Similar structure but with a chloride group.
Uniqueness
4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol stands out due to its multiple amino groups, which enhance its reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-25-21-12-6-18(7-13-21)24(28,19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17,25,28H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGJOSJRYKEYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204642 | |
Record name | 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-41-1 | |
Record name | α,α-Bis[4-(dimethylamino)phenyl]-4-(methylamino)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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